(3R,5R)-3,5-dimethylpiperidine

Carcinogenicity Nitrosamine toxicology Stereochemical toxicokinetics

(3R,5R)-3,5-Dimethylpiperidine is a chiral secondary amine belonging to the 3,5‑dimethylpiperidine family, which exists as two diastereomers: the achiral (R,S) cis form and the chiral (R,R)/(S,S) trans enantiomeric pair. The (3R,5R) configuration places both methyl substituents in a trans‑diequatorial arrangement on the six‑membered ring, conferring distinct stereoelectronic properties relative to its cis diastereomer, its (3S,5S) enantiomer, and regioisomers such as 2,6‑dimethylpiperidine.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B8211015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-3,5-dimethylpiperidine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)C
InChIInChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
InChIKeyIDWRJRPUIXRFRX-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5R)-3,5-Dimethylpiperidine – Chiral Piperidine Building Block Procurement Guide


(3R,5R)-3,5-Dimethylpiperidine is a chiral secondary amine belonging to the 3,5‑dimethylpiperidine family, which exists as two diastereomers: the achiral (R,S) cis form and the chiral (R,R)/(S,S) trans enantiomeric pair [1]. The (3R,5R) configuration places both methyl substituents in a trans‑diequatorial arrangement on the six‑membered ring, conferring distinct stereoelectronic properties relative to its cis diastereomer, its (3S,5S) enantiomer, and regioisomers such as 2,6‑dimethylpiperidine . The compound serves as a key intermediate in the synthesis of tilmicosin, tibric acid, and various chiral ligands, and is employed as a structure‑directing agent in zeolite synthesis [1].

Why Substituting (3R,5R)-3,5-Dimethylpiperidine with Generic cis/trans Mixtures or Racemates Compromises Research Outcomes


The (3R,5R) enantiomer cannot be interchanged with the cis diastereomer, the (3S,5S) enantiomer, or racemic mixtures without altering critical performance parameters. Published data demonstrate that the trans (R,R/S,S) isomer exhibits approximately 5‑fold higher carcinogenic potency upon nitrosation than the cis isomer, a difference rooted in stereospecific metabolic activation [1]. In enzyme inhibition, the cis‑piperidine derivative inhibits squalene epoxidase with an IC₅₀ of 34 µM versus 42 µM for the trans analogue, showing that stereochemistry directly modulates target engagement [2]. In zeolite synthesis, the trans isomer content governs product yield, crystallization kinetics, and framework Si/Al ratio in SSZ‑39, meaning isomeric composition dictates material quality [3]. These stereochemistry‑dependent outcomes make generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for (3R,5R)-3,5-Dimethylpiperidine vs. Closest Analogs


Stereochemistry-Dependent Carcinogenic Potency: trans-(R,R/S,S) Isomer Is ~5-Fold More Potent than cis-(R,S) After Nitrosation

In a direct head‑to‑head carcinogenicity study in female F344 rats, the trans‑isomer of N‑nitroso‑3,5‑dimethylpiperidine (derived from (3R,5R)/(3S,5S)‑3,5‑dimethylpiperidine) was markedly more potent than the cis‑isomer. When administered in drinking water for 50 weeks, the cis‑isomer required a concentration of 0.72 mM while the trans‑isomer required only 0.14 mM to produce esophageal carcinomas with comparable latency, yielding an approximate 5.1‑fold potency difference [1]. The 3,5‑dimethyl derivative was also less potent than unsubstituted N‑nitrosopiperidine, providing a baseline comparison to the parent piperidine scaffold [1].

Carcinogenicity Nitrosamine toxicology Stereochemical toxicokinetics

Squalene Epoxidase Inhibition: cis-Piperidine Derivative IC₅₀ = 34 µM vs. trans Derivative IC₅₀ = 42 µM

In a structure–activity relationship study of 3‑phenylprop‑2‑ynylamine inhibitors of mammalian squalene epoxidase, the cis‑3,5‑dimethylpiperidine derivative (compound 33) and the trans‑3,5‑dimethylpiperidine derivative (compound 34) were directly compared. The cis analogue inhibited the enzyme with an IC₅₀ of 34 µM, whereas the trans analogue exhibited an IC₅₀ of 42 µM, representing a 1.24‑fold difference in potency [1]. Both were more potent than the unsubstituted piperidine reference compound (IC₅₀ not explicitly provided but stated as less active) [1]. The study used racemic piperidines; thus the observed difference reflects diastereomeric, not enantiomeric, discrimination.

Enzyme inhibition Cholesterol biosynthesis SAR

Gas-Phase Thermochemical Stability: 3,5-Dimethylpiperidine ΔfH°(g) = −105.9 kJ/mol vs. 2,6-Dimethylpiperidine ΔfH°(g) = −111.2 kJ/mol

Standard molar enthalpies of formation in the gaseous state were determined experimentally at 298.15 K for a series of methylpiperidines [1]. 3,5‑Dimethylpiperidine (cis/trans mixture) has ΔfH°(g) = −105.9 ± 1.8 kJ mol⁻¹, while its regioisomer 2,6‑dimethylpiperidine has ΔfH°(g) = −111.2 ± 2.2 kJ mol⁻¹, a difference of 5.3 kJ mol⁻¹ [1]. Unsubstituted piperidine has ΔfH°(g) = −47.2 kJ mol⁻¹ (literature value), making the dimethyl derivatives substantially more exothermic in formation. The G3MP2B3 computational method showed excellent agreement with experimental data for 3,5‑dimethylpiperidine but a 9 kJ mol⁻¹ deviation for 2,6‑dimethylpiperidine, attributed to 1,3‑diaxial interactions unique to the 2,6‑substitution pattern [1].

Thermochemistry Conformational analysis Computational chemistry

Zeolite SSZ-39 Synthesis: Enhanced trans-Isomer Content Improves Crystallization Kinetics, Yield, and Si/Al Ratio Control

Patent US2016/0264428 discloses that the trans isomer of 3,5‑dimethyl‑N,N‑dimethylpiperidinium hydroxide, when used as the organic structure‑directing agent (OSDA) for SSZ‑39 zeolite synthesis, provides superior outcomes compared to the cis isomer or cis‑rich mixtures [1]. Specifically, enhanced trans content (the patent describes achieving cis‑3,5‑dimethylpiperidine contaminated with ≤5% trans isomer as the comparative baseline) yields reduced reaction time, higher product yield, and improved control over the framework Si/Al ratio [1]. The Si/Al ratio control is critical because higher Si/Al ratios impart increased hydrothermal stability and longevity to the resulting Cu‑SSZ‑39 SCR catalyst [1]. While exact yield percentages are not tabulated, the patent explicitly states that the trans isomer enables more economical manufacture of SSZ‑39 relative to the cis isomer [1].

Zeolite synthesis Structure-directing agent Catalysis

Predicted Physicochemical Profile: Basicity (pKa ~10.5) and Lipophilicity (LogP ~1.6) Differentiate 3,5-Dimethylpiperidine from Unsubstituted Piperidine

Predicted physicochemical parameters distinguish 3,5‑dimethylpiperidine from the parent piperidine scaffold. The predicted pKa of 3,5‑dimethylpiperidine is 10.52 ± 0.10 (conjugate acid), compared to experimentally determined piperidine pKa of 11.12 [1]. The methyl substitution reduces basicity by approximately 0.6 pKa units, attributable to steric shielding of the nitrogen lone pair. The ACD/LogP of 3,5‑dimethylpiperidine is 1.58–2.02 (predicted), versus piperidine LogP of 0.84, representing an ~0.7–1.2 log unit increase in lipophilicity . For the individual stereoisomers, the cis isomer shows a predicted LogD (pH 7.4) of −0.87, indicating that while neutral form lipophilicity increases, the protonated species remains hydrophilic . Optical rotation for cis‑3,5‑dimethylpiperidine is reported as +0.5° (c=0.01 g/mL, CHCl₃, 20 °C, 589 nm) .

Physicochemical properties Drug-likeness Scaffold selection

Highest-Value Application Scenarios Where (3R,5R)-3,5-Dimethylpiperidine Stereochemistry Is Non-Negotiable


Nitrosamine Impurity Risk Assessment and Carcinogenicity Studies Requiring Stereochemically Defined trans-3,5-Dimethylpiperidine

In pharmaceutical development, the assessment of N‑nitrosamine impurities derived from secondary amine building blocks is a regulatory requirement under ICH M7 and EMA guidelines. The trans isomer of N‑nitroso‑3,5‑dimethylpiperidine is ~5‑fold more potent as an esophageal carcinogen than the cis isomer in the F344 rat model [1]. Toxicological evaluation of nitrosamine potential must therefore use the correct stereoisomer; using a cis/trans mixture or the wrong isomer would yield inaccurate potency categorization and could lead to erroneous acceptable intake limits. Procurement of stereochemically pure (3R,5R)‑3,5‑dimethylpiperidine or its racemic trans mixture is mandatory for generating valid Ames test data and in vivo carcinogenicity data for regulatory submissions.

Chiral Ligand and Asymmetric Catalysis Development Using (3R,5R)-3,5-Dimethylpiperidine as a Stereodefined Scaffold

The (3R,5R) configuration provides a well‑defined chiral environment with both methyl groups in trans‑diequatorial positions, enabling predictable stereochemical outcomes in asymmetric synthesis. The enantiomeric counterpart, (3S,5S)‑3,5‑dimethylpiperidine, would produce opposite asymmetric induction. The thermochemical data show that the 3,5‑substitution pattern confers distinctive conformational stability relative to 2,6‑dimethylpiperidine (ΔΔfH° = 5.3 kJ mol⁻¹) [2], which influences ligand geometry and metal coordination. Researchers developing chiral phosphine ligands or organocatalysts based on the dimethylpiperidine scaffold must specify the exact enantiomer to ensure reproducibility of enantioselectivity results.

Zeolite SSZ-39 Synthesis for Selective Catalytic Reduction (SCR) of NOx Using trans-Enriched 3,5-Dimethylpiperidinium OSDA

For manufacturers of Cu‑SSZ‑39 zeolite catalysts used in diesel emission control, the stereochemical composition of the N,N‑dimethyl‑3,5‑dimethylpiperidinium structure‑directing agent directly determines synthesis efficiency and product quality. Patent data demonstrate that enhanced trans isomer content reduces crystallization time, increases product yield, and improves Si/Al ratio control—parameters critical for catalyst hydrothermal stability and NOx conversion performance [3]. Procurement of trans‑enriched or stereochemically pure (3R,5R)‑derived OSDA, rather than generic cis/trans mixtures, enables more economical manufacturing and better catalyst longevity.

Squalene Epoxidase Inhibitor Medicinal Chemistry Programs Requiring cis-vs-trans Stereochemical SAR

The differential squalene epoxidase inhibitory activity between cis‑3,5‑dimethylpiperidine (IC₅₀ = 34 µM) and trans‑3,5‑dimethylpiperidine (IC₅₀ = 42 µM) derivatives demonstrates that stereochemistry modulates target potency [4]. Medicinal chemistry teams optimizing cholesterol‑lowering agents or antifungal compounds built on the 3,5‑dimethylpiperidine scaffold must procure defined stereoisomers to construct valid SAR tables. The use of undefined cis/trans mixtures would confound potency measurements and obscure the contribution of stereochemistry to target engagement.

Quote Request

Request a Quote for (3R,5R)-3,5-dimethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.